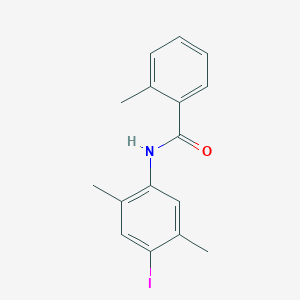
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide, also known as CMT-3, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
作用机制
The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which is necessary for cancer cell invasion and metastasis. By inhibiting MMP activity, 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide may prevent cancer cell invasion and metastasis.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments is its high purity and relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. One area of interest is in developing more potent and selective MMP inhibitors, as 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide may have off-target effects on other enzymes. Another area of interest is in investigating the potential use of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide and its potential therapeutic applications.
合成方法
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is synthesized by reacting 4-chloro-2-methylphenol with 2-methyl-2H-tetrazol-5-ylamine in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to form 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and osteosarcoma. 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has also been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of inflammatory cytokines in vitro.
属性
分子式 |
C11H12ClN5O2 |
|---|---|
分子量 |
281.7 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-7-5-8(12)3-4-9(7)19-6-10(18)13-11-14-16-17(2)15-11/h3-5H,6H2,1-2H3,(H,13,15,18) |
InChI 键 |
HQMKDUOOFZCOGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NN(N=N2)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NN(N=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
